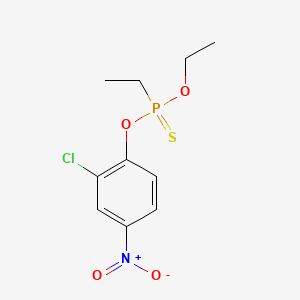
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙基磷硫酰胺酸,O-(2-氯-4-硝基苯基)O-乙酯是一种化学化合物,以其在各个领域的多样化应用而闻名。其独特之处在于其分子结构,包括一个磷硫酰胺酸核心,以及连接的乙基和2-氯-4-硝基苯基酯基团。由于其特定的化学性质,该化合物常被用于科学研究和工业应用中。
准备方法
合成路线与反应条件
乙基磷硫酰胺酸,O-(2-氯-4-硝基苯基)O-乙酯的合成通常涉及磷硫酰胺酸衍生物与乙基和2-氯-4-硝基苯基酯基团的反应。反应条件通常需要控制温度,并添加催化剂以促进酯化过程。
工业生产方法
在工业生产中,该化合物的生产是通过使用连续流反应器进行规模化生产的,以确保产品的一致性和产量。该过程涉及对试剂的谨慎处理,并使用先进的纯化技术,以获得高纯度的目标产物。
化学反应分析
反应类型
乙基磷硫酰胺酸,O-(2-氯-4-硝基苯基)O-乙酯会发生多种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用过氧化氢等氧化剂。
还原: 该化合物可以使用氢化铝锂等还原剂进行还原。
取代: 它可以进行亲核取代反应,其中酯基被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾。
还原: 氢化铝锂、硼氢化钠。
取代: 卤代烷、胺或硫醇等亲核试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成膦酸,而还原可以生成具有改变的官能团的磷硫酰胺酸衍生物。
科学研究应用
乙基磷硫酰胺酸,O-(2-氯-4-硝基苯基)O-乙酯因其多功能性而被广泛用于科学研究。其一些应用包括:
化学: 用作有机合成和催化中的试剂。
生物学: 用于研究酶抑制和蛋白质相互作用。
医药: 研究其潜在的治疗特性以及作为药物开发中的前体。
工业: 用于农用化学品的生产,以及作为合成各种工业化学品的中间体。
作用机制
乙基磷硫酰胺酸,O-(2-氯-4-硝基苯基)O-乙酯发挥作用的机制涉及抑制特定酶或与分子靶标相互作用。该化合物可以与酶的活性位点结合,改变其活性并影响生化途径。这种机制与其在生物学研究中的酶抑制剂用途特别相关。
相似化合物的比较
类似化合物
苯基磷硫酰胺酸,O-乙基O-(4-硝基苯基)酯: 结构相似,但具有苯基而不是2-氯-4-硝基苯基基团。
磷硫酰胺酸,O-(6-乙氧基-2-乙基-4-嘧啶基)O,O-二甲酯: 另一种具有不同酯基团的类似化合物。
独特之处
乙基磷硫酰胺酸,O-(2-氯-4-硝基苯基)O-乙酯的独特之处在于其特定的酯基团,赋予其独特的化学性质和反应性。这种独特之处使其在需要精确化学行为的应用中具有价值。
生物活性
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester, commonly referred to as EPN, is an organophosphate compound that exhibits significant biological activity, particularly as an insecticide. This article provides a detailed overview of its biological mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
EPN is characterized by its phosphonothioate structure, which includes a phosphorus atom bonded to an ethyl group and a nitrophenyl moiety. The presence of the nitro group enhances its biological activity by increasing lipophilicity and facilitating penetration through biological membranes.
EPN functions primarily as an acetylcholinesterase (AChE) inhibitor , which disrupts the normal functioning of the nervous system in insects and other organisms. By inhibiting AChE, EPN prevents the breakdown of acetylcholine in synaptic clefts, leading to continuous stimulation of muscles and nerves, ultimately resulting in paralysis and death of the target organism .
Insecticidal Properties
EPN has been shown to be effective against a variety of insect pests. Its potency as an insecticide is attributed to its ability to inhibit AChE at low concentrations. Studies indicate that EPN exhibits high toxicity towards several insect species, making it a valuable tool in agricultural pest management .
Toxicological Studies
Research has highlighted the toxicological effects of EPN on non-target organisms, including mammals. Exposure can lead to symptoms consistent with organophosphate poisoning, such as headache, sweating, and neurological impairments . Long-term exposure studies suggest potential neurotoxic effects, including peripheral neuropathy and cognitive deficits due to cholinergic system disruption .
Case Studies
-
Acute Toxicity Assessment
A study conducted on rats exposed to EPN revealed significant acute toxicity with observed LD50 values indicating high lethality at low doses. Symptoms included tremors, salivation, and respiratory distress within hours post-exposure. -
Environmental Impact Study
An environmental assessment highlighted the persistence of EPN in soil and water systems, raising concerns about bioaccumulation and long-term ecological effects. The study found that EPN can adversely affect aquatic organisms even at low concentrations due to its high lipophilicity .
Hydrolysis and Stability
Research indicates that EPN undergoes hydrolysis in aqueous environments, which can reduce its effectiveness over time. The rate of hydrolysis is influenced by pH and temperature conditions, with optimal degradation occurring under acidic conditions . Table 1 summarizes key findings on hydrolysis rates under various conditions.
| Condition | Hydrolysis Rate (h⁻¹) | Observations |
|---|---|---|
| pH 5 | 0.15 | Moderate stability |
| pH 7 | 0.05 | Significant degradation |
| pH 9 | 0.02 | Rapid degradation observed |
Comparative Biological Activity
Comparative studies have assessed the biological activity of EPN against other organophosphates. Results show that while EPN is highly effective as an AChE inhibitor, other compounds may exhibit lower toxicity towards non-target species, suggesting a need for careful selection in pest management strategies .
属性
CAS 编号 |
3563-52-8 |
|---|---|
分子式 |
C10H13ClNO4PS |
分子量 |
309.71 g/mol |
IUPAC 名称 |
(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |
InChI 键 |
KOYZGOINJGYTFY-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















